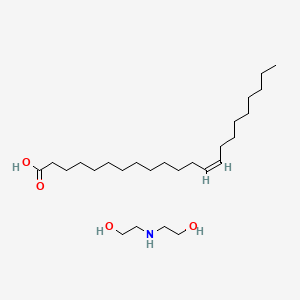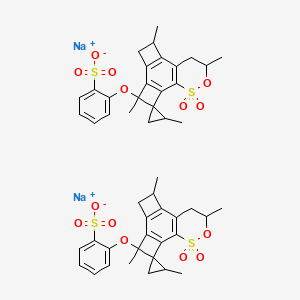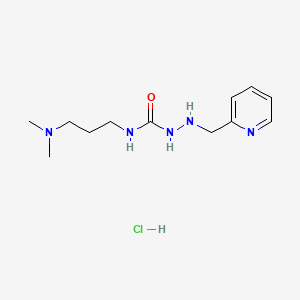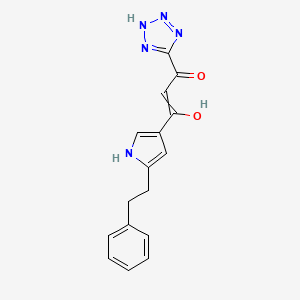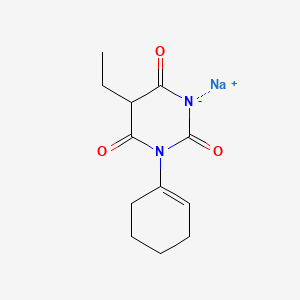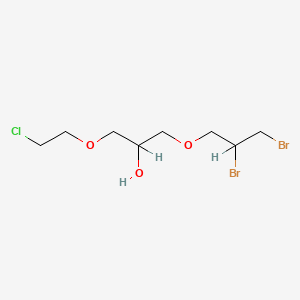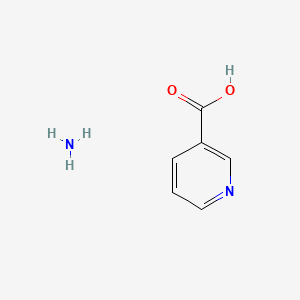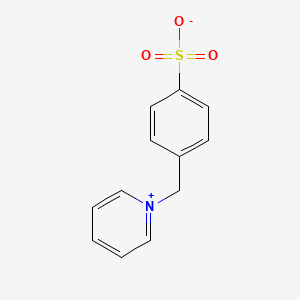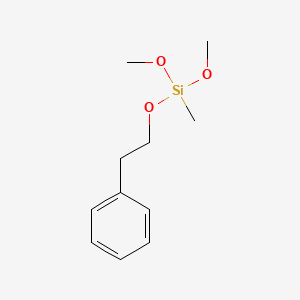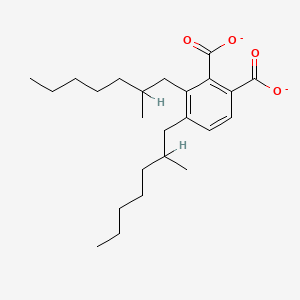
Bis(2-methylheptyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylheptyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its effective plasticizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-methylheptyl)phthalate is synthesized through the esterification of phthalic anhydride with 2-methylheptanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or a titanium-based catalyst, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and 2-methylheptanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through filtration and distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylheptyl)phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylheptanol.
Oxidation: Under oxidative conditions, the ester can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 2-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylheptyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impact on human health, including its role as an endocrine disruptor.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Wirkmechanismus
The mechanism by which bis(2-methylheptyl)phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. Additionally, this compound can induce oxidative stress and disrupt normal cellular functions by generating reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl)phthalate: Another widely used plasticizer with similar properties but different alkyl chain length.
Bis(2-methoxyethyl)phthalate: Used in similar applications but has different chemical properties due to the presence of methoxy groups.
Di-n-octyl phthalate: Similar in structure but with different alkyl groups, leading to variations in plasticizing efficiency and toxicity.
Uniqueness
Bis(2-methylheptyl)phthalate is unique due to its specific alkyl chain structure, which provides a balance between flexibility and durability in plasticized materials. Its specific interactions with biological systems also make it a compound of interest in toxicological studies.
Eigenschaften
CAS-Nummer |
2678-38-8 |
|---|---|
Molekularformel |
C24H36O4-2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
3,4-bis(2-methylheptyl)phthalate |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-17(3)15-19-13-14-20(23(25)26)22(24(27)28)21(19)16-18(4)12-10-8-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,25,26)(H,27,28)/p-2 |
InChI-Schlüssel |
CJCVIFTXPVTSJF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCC(C)CC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC(C)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




